An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,3'-Dibromo-5-methoxybenzophenone
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,3'-Dibromo-5-methoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical properties and reactivity of 2,3'-dibromo-5-methoxybenzophenone. While specific literature on this exact molecule is sparse, this document synthesizes information from the well-established chemistry of benzophenones, aryl bromides, and related substituted aromatic compounds to predict its behavior and utility in synthetic applications. This guide will delve into the molecule's structural nuances, predicted physicochemical properties, photochemical potential, and its reactivity in key cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Detailed, field-proven experimental protocols are provided to serve as a practical resource for laboratory applications. The unique substitution pattern of this molecule presents opportunities for selective functionalization, making it a potentially valuable building block in medicinal chemistry and materials science.
Introduction and Structural Analysis
2,3'-Dibromo-5-methoxybenzophenone is a diaryl ketone featuring a complex substitution pattern that suggests a rich and nuanced reactivity profile. The core benzophenone structure is a well-known photophore and a common scaffold in medicinal chemistry.[1][2] The substituents on the two phenyl rings—a methoxy group and two bromine atoms at distinct positions—are key to understanding the molecule's chemical behavior.
The methoxy group on the first ring is an electron-donating group, which can influence the reactivity of the aromatic ring and the carbonyl group. The two bromine atoms, located at the 2-position on the methoxy-substituted ring and the 3'-position on the second ring, are versatile synthetic handles for cross-coupling reactions. The steric hindrance around the bromine at the 2-position, due to its proximity to the carbonyl bridge, is expected to be significantly different from that of the bromine at the 3'-position. This difference is a critical factor for achieving regioselective functionalization.
Caption: Chemical structure of 2,3'-dibromo-5-methoxybenzophenone.
Core Chemical and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₀Br₂O₂ | [3] |
| Molecular Weight | 370.04 g/mol | [3] |
| CAS Number | 746651-87-6 | [3][4] |
| Appearance | Likely a white to off-white solid | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate; insoluble in water. | [1] |
| Melting Point | Not reported; predicted to be a solid at room temperature. | |
| Boiling Point | Not reported; predicted to be >300 °C at atmospheric pressure. |
Photochemical Behavior: A Latent Reactivity
Benzophenones are renowned for their photochemical properties, acting as efficient photosensitizers.[1] Upon absorption of UV light (around 350-360 nm), the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[5] Through a highly efficient process called intersystem crossing (ISC), the S₁ state rapidly converts to the more stable triplet state (T₁).[6] This triplet state has a diradical character and can abstract a hydrogen atom from a suitable donor, forming a ketyl radical.[1][7]
The presence of bromine and methoxy substituents may influence the photophysical properties, but the fundamental benzophenone-like photochemical reactivity is expected to be retained. This makes 2,3'-dibromo-5-methoxybenzophenone a candidate for applications in photochemistry and chemical biology, such as in photoaffinity labeling to study protein-ligand interactions.[5][8]
Caption: Photochemical activation and reaction pathway of benzophenones.
Reactivity in Cross-Coupling Reactions
The two carbon-bromine bonds in 2,3'-dibromo-5-methoxybenzophenone are prime sites for the construction of carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. The differential steric and electronic environments of the two bromine atoms open the door for selective, stepwise functionalization.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for forming biaryl structures.[9] The reactivity of aryl bromides in this reaction is influenced by both electronic effects and steric hindrance.[10]
-
Reactivity Prediction: The bromine at the 3'-position is expected to be more reactive than the bromine at the 2-position. The ortho-substituent (the benzoyl group) relative to the bromine at the 2-position creates significant steric hindrance, which can impede the approach of the bulky palladium catalyst.[10] The bromine at the 3'-position has less steric congestion, making it more accessible for oxidative addition to the palladium catalyst.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol is designed for the selective coupling at the more reactive 3'-position.
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,3'-dibromo-5-methoxybenzophenone (1.0 mmol), the desired arylboronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base, for instance, potassium carbonate (2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, for example, a 4:1:1 mixture of toluene/ethanol/water (10 mL).
-
Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to 90 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
For a double Suzuki coupling, an excess of the arylboronic acid (2.5-3.0 equivalents) and a longer reaction time or higher temperature may be required.[9]
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.[11] Similar to the Suzuki coupling, the choice of catalyst, ligand, and reaction conditions is crucial for success. The reactivity of the two bromine atoms is also expected to differ.
-
Reactivity Prediction: The less sterically hindered bromine at the 3'-position is anticipated to be more reactive in the Buchwald-Hartwig amination. The use of sterically hindered phosphine ligands is often necessary to facilitate the reaction, especially with less reactive aryl bromides.[12][13]
Experimental Protocol: Selective Buchwald-Hartwig Amination
This protocol outlines a general procedure for the selective amination at the 3'-position.
-
Reaction Setup: In a glovebox, combine 2,3'-dibromo-5-methoxybenzophenone (1.0 mmol), the desired amine (1.2 mmol), a palladium precursor such as Pd₂(dba)₃ (0.01-0.05 mmol), a suitable phosphine ligand (e.g., a biarylphosphine ligand, 0.02-0.10 mmol), and a strong base like sodium tert-butoxide (1.4 mmol) in a reaction vessel.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane (5-10 mL).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After the reaction mixture has cooled to room temperature, dilute it with a suitable solvent like ethyl acetate and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Other Potential Reactions
The carbonyl group of 2,3'-dibromo-5-methoxybenzophenone is susceptible to nucleophilic attack. Reactions with Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. Reduction of the ketone, for instance with sodium borohydride, would yield the corresponding secondary alcohol.
Potential Applications in Research and Drug Development
Substituted benzophenones are a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][14][15] 2,3'-Dibromo-5-methoxybenzophenone can serve as a versatile starting material for the synthesis of novel, complex molecules. The ability to selectively functionalize the two bromine atoms allows for the creation of diverse chemical libraries for drug discovery screening. For example, one bromine could be used as an anchor to a solid support for combinatorial synthesis, while the other is elaborated into various functionalities.
Safety and Handling
2,3'-Dibromo-5-methoxybenzophenone is a halogenated aromatic compound and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
References
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Francener, C., Miranda-Salinas, H., Franca, L. G., & Monkman, A. (n.d.). A Fresh Perspective on the Photophysics of Benzophenone. ResearchGate. Retrieved from [Link]
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Wikipedia. (2024). Benzophenone. Retrieved from [Link]
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(n.d.). The Mechanistic Photochemistry of 4-Hydroxybenzophenone. Retrieved from [Link]
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Ghosh, H. C., et al. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society. Retrieved from [Link]
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Dormán, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-73. Retrieved from [Link]
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NextSDS. (n.d.). 2,3'-DIBROMO-5-METHOXYBENZOPHENONE — Chemical Substance Information. Retrieved from [Link]
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Kumar, B., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. Retrieved from [Link]
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El-Hawary, S. S., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances. Retrieved from [Link]
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Hartwig, J. F., et al. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C−N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry. Retrieved from [Link]
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Ali, S., et al. (2018). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. Retrieved from [Link]
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Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
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Singh, I., & Chawla, M. (2020). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules. Retrieved from [Link]
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Lipshutz, B. H., et al. (2010). Aminations of Aryl Bromides in Water at Room Temperature. Organic Letters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. Retrieved from [Link]
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